4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide
Description
This compound features a benzamide scaffold substituted with a 6-nitrobenzo[d]thiazol-2-yl group at the amide nitrogen and a 3,5-dimethylpiperidin-1-yl sulfonyl moiety at the para position of the benzamide (Figure 1). The 3,5-dimethylpiperidine sulfonyl group contributes to lipophilicity and steric bulk, which may affect membrane permeability and target binding .
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S2/c1-13-9-14(2)12-24(11-13)32(29,30)17-6-3-15(4-7-17)20(26)23-21-22-18-8-5-16(25(27)28)10-19(18)31-21/h3-8,10,13-14H,9,11-12H2,1-2H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLYUVJBNWQWOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a complex structure that includes a piperidine ring, a sulfonyl group, and a nitro-substituted benzo[d]thiazole moiety. This combination of functional groups is believed to enhance its pharmacological profile, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C₁₅H₁₈N₄O₃S, with a molecular weight of approximately 342.39 g/mol. Its structural components contribute to its lipophilicity and ability to interact with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₃S |
| Molecular Weight | 342.39 g/mol |
| LogP (Octanol-water partition coefficient) | 3.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific bacterial enzymes and disrupt cellular processes. Preliminary studies suggest that the compound may exert its antibacterial effects by:
- Inhibiting bacterial growth : The sulfonamide group is known for its role in inhibiting the synthesis of folic acid in bacteria, thereby limiting their growth.
- Disrupting biofilm formation : The compound has shown potential in preventing biofilm formation on surfaces, which is crucial for the survival of many pathogenic bacteria.
Biological Activity
Research indicates that this compound exhibits significant antibacterial activity against a range of drug-resistant bacteria, including:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Vancomycin-resistant Enterococcus (VRE)
In vitro studies have demonstrated that the compound can effectively reduce bacterial counts and inhibit biofilm formation in these strains.
Study 1: Antibacterial Efficacy
A study conducted on various strains of MRSA revealed that this compound exhibited an Minimum Inhibitory Concentration (MIC) of 2 µg/mL, indicating potent antibacterial activity. The study also noted a significant reduction in biofilm formation when treated with the compound compared to untreated controls.
Study 2: Mechanistic Insights
Another investigation explored the mechanism by which this compound inhibits bacterial growth. Using molecular docking studies, researchers found that the compound binds effectively to the active site of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This binding prevents substrate access and inhibits enzyme activity.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(o-tolyl)benzamide | Antibacterial | Contains an o-tolyl substituent |
| N-(2,3-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide | Antibacterial | Substituted phenyl group |
| 4-(N-(6-sulfamoylbenzo[d]thiazol-2-yl))benzamide | Antibacterial | Thiazole moiety enhances antibacterial activity |
The comparisons highlight that while several compounds exhibit antibacterial properties, the specific combination of functional groups in our target compound enhances its efficacy against resistant strains.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound is compared to structurally related molecules from the evidence, focusing on sulfonyl group variations, benzothiazole substituents, and biological implications.
Table 1: Structural Comparison of Key Analogs
Key Observations
Benzothiazole Substitutions: The 6-nitro group in the target compound distinguishes it from analogs like 4–25 and 2D216, which lack electron-withdrawing groups on the benzothiazole. This nitro group may enhance acidity of adjacent protons, facilitating anion binding or hydrogen-bond interactions, as seen in .
Sulfonyl and Piperidine Modifications: The 3,5-dimethylpiperidin-1-yl sulfonyl group in the target compound provides greater lipophilicity compared to simpler piperidine sulfonyl groups (e.g., 2D216) or aryl sulfonyl groups (e.g., 4–25). This may improve blood-brain barrier penetration in therapeutic contexts .
Synthetic Considerations :
Research Implications and Limitations
- Biological Activity : While –4 highlight NF-κB/cytokine modulation in analogs, direct biological data for the target compound are absent in the provided evidence. The nitro group’s electron-withdrawing effects could theoretically enhance interactions with kinases or ion channels, as seen in related scaffolds .
- Crystallographic Insights : The planar anion structure in ’s nitrobenzothiazole derivative suggests the target compound may exhibit similar stability, aiding in co-crystallization studies for target validation .
Q & A
Basic Research Question
- 1H/13C NMR : Assign peaks for the dimethylpiperidine (δ 1.2–1.4 ppm for CH3, δ 3.2–3.5 ppm for N-CH2), nitrobenzothiazole (δ 8.1–8.3 ppm for aromatic H), and sulfonamide (δ 7.5–7.8 ppm for benzamide H) .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹, 1160–1120 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates molecular ion ([M+H]+) and fragmentation patterns .
How can computational methods elucidate this compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock or Schrödinger Suite to model binding to enzymes (e.g., kinases) via the nitrobenzothiazole’s electron-deficient aromatic system .
- Quantum Chemical Calculations : DFT studies (e.g., Gaussian 16) predict charge distribution, highlighting the sulfonamide’s role in hydrogen bonding .
- QSAR Modeling : Correlate substituent effects (e.g., nitro position) with activity data from analogous compounds to prioritize synthetic targets .
What strategies resolve contradictory data in biological activity assays?
Advanced Research Question
- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion to rule out false positives .
- Purity Verification : Contradictions may arise from impurities. Re-characterize batches via HPLC (>95% purity) and re-test .
- Dose-Response Curves : Ensure linearity in IC50 measurements; non-linear trends suggest off-target effects or aggregation .
Which statistical approaches are suitable for SAR studies?
Advanced Research Question
- Design of Experiments (DOE) : Use a central composite design to explore substituent variations (e.g., piperidine methylation, nitro position) and their impact on activity .
- Multivariate Analysis : PCA or PLS regression identifies dominant structural descriptors (e.g., logP, polar surface area) driving efficacy .
- Response Surface Methodology : Optimize synthetic conditions (e.g., reaction time, temperature) to maximize yield and reproducibility .
How can researchers mitigate challenges in nitro group stability during synthesis?
Advanced Research Question
- Reductive Conditions : Avoid hydrogenation catalysts (e.g., Pd/C) that may reduce the nitro group prematurely. Use inert atmospheres (N2/Ar) .
- Acid/Base Sensitivity : Nitro groups are susceptible to hydrolysis in strong acids/bases. Maintain pH 6–8 during aqueous workups .
- Alternative Protecting Groups : Temporarily protect the nitro group as a tert-butyl carbamate during sulfonamide coupling if necessary .
What methodologies validate the compound’s stability under physiological conditions?
Basic Research Question
- pH Stability Studies : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and LC-MS .
- Plasma Stability Assays : Use human or murine plasma to assess esterase-mediated hydrolysis of the benzamide .
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition profiles to guide storage conditions .
How can cryo-EM or X-ray crystallography aid in target engagement studies?
Advanced Research Question
- Co-crystallization : Soak the compound into protein crystals (e.g., kinases) to resolve binding modes at Ångström resolution. The sulfonamide’s rigidity aids in density map interpretation .
- Cryo-EM : Suitable for large complexes (e.g., membrane proteins) where the nitrobenzothiazole’s electron density enhances particle alignment .
What are best practices for scaling up synthesis without compromising purity?
Advanced Research Question
- Continuous Flow Chemistry : Minimize exothermic risks during sulfonamide formation by using microreactors with precise temperature control .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .
- Recrystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to improve crystal habit and filterability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
